4-Nitrophenyl (((9h-fluoren-9-yl)methoxy)carbonyl)-l-glutaminate
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Overview
Description
4-Nitrophenyl (((9H-fluoren-9-yl)methoxy)carbonyl)-L-glutaminate is a complex organic compound with significant applications in various fields of scientific research. It is characterized by its unique molecular structure, which includes a nitrophenyl group, a fluorenylmethoxycarbonyl (Fmoc) group, and an L-glutaminate moiety. This compound is often used in peptide synthesis and as a building block in organic chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Nitrophenyl (((9H-fluoren-9-yl)methoxy)carbonyl)-L-glutaminate typically involves multiple stepsThe reaction conditions often require the use of organic solvents, such as dichloromethane, and reagents like diisopropylcarbodiimide (DIC) and N-hydroxysuccinimide (NHS) to facilitate the coupling reactions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often using automated peptide synthesizers and high-performance liquid chromatography (HPLC) for purification .
Chemical Reactions Analysis
Types of Reactions
4-Nitrophenyl (((9H-fluoren-9-yl)methoxy)carbonyl)-L-glutaminate undergoes various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized under specific conditions.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the nitrophenyl group.
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen gas, palladium catalysts, and various organic solvents. Reaction conditions such as temperature, pressure, and pH are carefully controlled to achieve the desired transformations .
Major Products
The major products formed from these reactions depend on the specific reaction conditions. For example, reduction of the nitrophenyl group yields an aminophenyl derivative, while substitution reactions can introduce various functional groups at the nitrophenyl position .
Scientific Research Applications
4-Nitrophenyl (((9H-fluoren-9-yl)methoxy)carbonyl)-L-glutaminate has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and peptides.
Biology: Employed in the study of enzyme-substrate interactions and protein modifications.
Medicine: Investigated for its potential use in drug development and as a diagnostic tool.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-Nitrophenyl (((9H-fluoren-9-yl)methoxy)carbonyl)-L-glutaminate involves its interaction with specific molecular targets. The Fmoc group protects the amino group of L-glutamic acid, allowing selective reactions at other functional groups.
Comparison with Similar Compounds
Similar Compounds
N-[(9H-Fluoren-9-ylmethoxy)carbonyl]-2-methoxy-L-phenylalanine: Similar in structure but contains a methoxy group instead of a nitrophenyl group.
®-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-4-(4-nitrophenyl)butanoic acid: Contains a butanoic acid moiety instead of L-glutaminate.
Uniqueness
4-Nitrophenyl (((9H-fluoren-9-yl)methoxy)carbonyl)-L-glutaminate is unique due to its combination of the Fmoc protecting group and the nitrophenyl group, which provides versatility in synthetic applications and allows for selective reactions at different functional groups .
Properties
IUPAC Name |
(4-nitrophenyl) 5-amino-2-(9H-fluoren-9-ylmethoxycarbonylamino)-5-oxopentanoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H23N3O7/c27-24(30)14-13-23(25(31)36-17-11-9-16(10-12-17)29(33)34)28-26(32)35-15-22-20-7-3-1-5-18(20)19-6-2-4-8-21(19)22/h1-12,22-23H,13-15H2,(H2,27,30)(H,28,32) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KLCANCMZDAZCCW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CCC(=O)N)C(=O)OC4=CC=C(C=C4)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H23N3O7 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
489.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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